molecular formula C13H18O B7994350 3-(5-Methyl-2-n-propoxyphenyl)-1-propene

3-(5-Methyl-2-n-propoxyphenyl)-1-propene

Cat. No.: B7994350
M. Wt: 190.28 g/mol
InChI Key: ZMFIKVYJALXUOP-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-n-propoxyphenyl)-1-propene is an arylpropene derivative featuring a phenyl ring substituted with a methyl group at the 5-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 2-position, attached to a propene chain.

Properties

IUPAC Name

4-methyl-2-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-6-12-10-11(3)7-8-13(12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFIKVYJALXUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-n-propoxyphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-n-propoxybenzaldehyde and a suitable propene derivative.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methyl-2-n-propoxybenzaldehyde and the propene derivative under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and ease of product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-n-propoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-(5-Methyl-2-n-propoxyphenyl)-1-propene serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex organic compounds. The compound can undergo reactions such as:

  • Nucleophilic additions : The double bond in this compound can be attacked by nucleophiles, facilitating the formation of alcohols or other derivatives.
  • Polymerization : The compound can participate in polymerization reactions, leading to the development of new polymeric materials with tailored properties.

Pharmaceutical Applications

Potential Therapeutic Uses
Research indicates that compounds similar to this compound exhibit biological activity that could be harnessed for therapeutic purposes. For instance:

  • Anti-inflammatory properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.
  • Anticancer activity : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation, indicating potential as anticancer agents.

Materials Science

Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into various materials:

  • Conducting Polymers : The compound can be used to synthesize conducting polymers, which are essential for applications in electronics and sensors.
  • Coatings and Adhesives : Its properties may enhance the performance of coatings and adhesives, providing improved adhesion and durability.

Data Table: Comparison of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisBuilding block for complex moleculesVersatile functionalization
PharmaceuticalsPotential anti-inflammatory and anticancer agentsTargeted therapeutic effects
Materials ScienceConducting polymers, coatingsEnhanced electrical properties

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel anticancer agents based on the structure of this compound. Researchers modified the compound to enhance its biological activity against specific cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that targeted modifications could lead to effective cancer therapies.

Case Study 2: Development of Conducting Polymers

In another research project, scientists explored the use of this compound in developing conducting polymers for electronic applications. The study demonstrated that incorporating this compound into polymer matrices improved conductivity and stability, paving the way for new applications in flexible electronics.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-n-propoxyphenyl)-1-propene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

  • Structure : Phenyl ring with a 2-isopropyl group (-C₃H₇).
  • Molecular Formula : C₁₂H₁₆, Molecular Weight: 160.26 g/mol .
  • Key Difference : The isopropyl group introduces steric bulk but lacks the oxygen atom present in the n-propoxy group of the target compound.

3-(1-Adamantyl)-1-propene

  • Structure : Adamantane moiety at the 1-position of propene.
  • Molecular Formula : C₁₃H₁₈, Molecular Weight: 174.28 g/mol .
  • Key Difference : The rigid adamantyl group significantly increases steric hindrance, affecting polymerization and reactivity.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Structure: Thiophene ring with a chlorine substituent and a propenone backbone.
  • Molecular Formula : C₁₂H₉ClOS, Molecular Weight: 236.71 g/mol .
  • Key Difference: The ketone group and chlorine atom enhance electrophilicity and polarity compared to the non-polar propene chain in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Substituent Effects
3-(5-Methyl-2-n-propoxyphenyl)-1-propene* ~190.28 Not reported Likely lipophilic n-Propoxy enhances hydrophobicity
3-(2-Isopropylphenyl)-1-propene 160.26 Not reported Low polarity Isopropyl increases steric hindrance
1-(5-Chlorothiophen-2-yl)-...-1-one 236.71 Not reported Polar (ketone, Cl) Chlorine and ketone boost reactivity
1-Propene, 1,1,2,3,3,3-hexafluoro- 166.05 -29 (estimated) Fluorophilic Fluorine atoms increase stability

*Estimated based on structural analogs.

Reactivity and Functional Differences

  • Electrophilic Substitution : The n-propoxy and methyl groups on the target compound’s phenyl ring are electron-donating, directing electrophiles to the para and ortho positions. This contrasts with electron-withdrawing chlorine in thiophene derivatives, which deactivates the ring .
  • Polymerization : Fluorinated propenes (e.g., 1-Propene, 1,1,2,3,3,3-hexafluoro-) form heat-resistant polymers , while the target compound’s hydrocarbon structure may favor less stable but more flexible polymers.
  • Steric Effects : The adamantyl group in 3-(1-adamantyl)-1-propene hinders reaction kinetics, whereas the target compound’s linear n-propoxy group offers moderate steric freedom .

Regulatory and Environmental Considerations

  • Fluorinated Compounds : Subject to strict regulations due to persistence and bioaccumulation risks (e.g., CAS 69991-67-9) .
  • Chlorinated Propenes : Listed under regulatory frameworks for volatile organic compounds (e.g., CAS 542-75-6) .

Biological Activity

3-(5-Methyl-2-n-propoxyphenyl)-1-propene is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a propene backbone with a substituted phenyl ring, which contributes to its unique biological properties. The presence of the n-propoxy group and methyl substitution are critical for its activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to its ability to scavenge free radicals and inhibit oxidative stress, which is essential in preventing cellular damage.
  • Enzyme Modulation : It interacts with specific enzymes, potentially influencing metabolic pathways that are crucial in disease processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Cytotoxicity : In vitro studies have indicated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cell proliferation pathways .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cell lines

Case Studies

Case studies provide insights into the practical applications and effects of the compound:

  • Case Study on Antioxidant Effects : A study investigated the antioxidant capacity of this compound in a cellular model. Results demonstrated a significant reduction in oxidative stress markers, suggesting therapeutic potential in oxidative stress-related diseases .
  • Cytotoxicity Assessment : In a controlled experiment, the compound was tested against HeLa and HepG2 cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its biological efficacy:

  • Substituent Influence : Variations in the alkyl chain length and functional groups significantly affect its interaction with biological targets. For instance, modifications to the phenyl ring can enhance or diminish its activity against specific enzymes or receptors .

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